molecular formula C18H20BF2NO4S B7956569 N-(2,4-Difluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

N-(2,4-Difluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No.: B7956569
M. Wt: 395.2 g/mol
InChI Key: DNJOESGORHGOEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-Difluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. This compound is characterized by the presence of a difluorophenyl group, a dioxaborolan group, and a benzenesulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Difluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,4-difluoroaniline with benzenesulfonyl chloride to form N-(2,4-difluorophenyl)benzenesulfonamide. This intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid under palladium catalysis to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-Difluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are often employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2,4-Difluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-Difluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the dioxaborolan group can participate in covalent bonding with nucleophilic sites. The benzenesulfonamide group may contribute to the overall stability and solubility of the compound.

Comparison with Similar Compounds

  • N-(2,4-Difluorophenyl)benzenesulfonamide
  • 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
  • N-(2,4-Difluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Comparison: Compared to these similar compounds, N-(2,4-Difluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is unique due to the presence of both the dioxaborolan and benzenesulfonamide groups. This combination allows for a broader range of chemical reactivity and potential applications. The difluorophenyl group also enhances the compound’s stability and binding affinity in biological systems.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BF2NO4S/c1-17(2)18(3,4)26-19(25-17)13-7-5-6-8-16(13)27(23,24)22-15-10-9-12(20)11-14(15)21/h5-11,22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJOESGORHGOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BF2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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